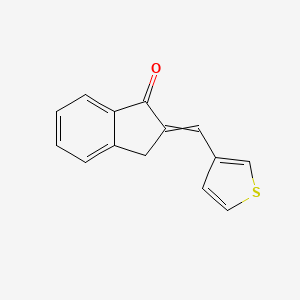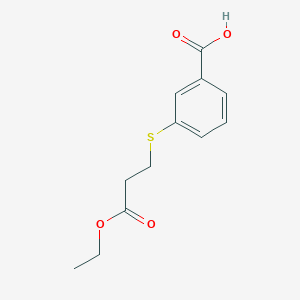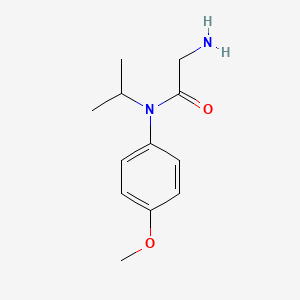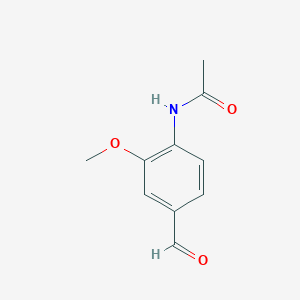![molecular formula C20H20N2O4 B8642604 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- CAS No. 100823-00-5](/img/structure/B8642604.png)
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro-
描述
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a nitro group and two isopropyl groups attached to a phenyl ring, which is further connected to an isoindole core. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 2-[2,6-Di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the isoindole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts alkylation reagents.
Major Products
The major products formed from these reactions include amino derivatives, halogenated compounds, and various substituted isoindole derivatives.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biomolecules, potentially altering their function.
相似化合物的比较
Similar Compounds
2-[2,6-Di(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-[2,6-Di(propan-2-yl)phenyl]-5-amino-1H-isoindole-1,3(2H)-dione: Contains an amino group instead of a nitro group, leading to different pharmacological properties.
Uniqueness
The presence of the nitro group in 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
100823-00-5 |
|---|---|
分子式 |
C20H20N2O4 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
2-[2,6-di(propan-2-yl)phenyl]-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C20H20N2O4/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-19(23)16-9-8-13(22(25)26)10-17(16)20(21)24/h5-12H,1-4H3 |
InChI 键 |
RLDVEPIZIKRKPK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
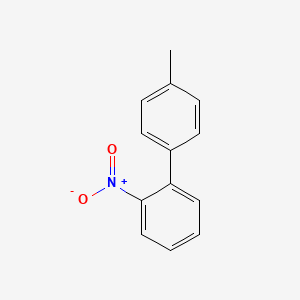
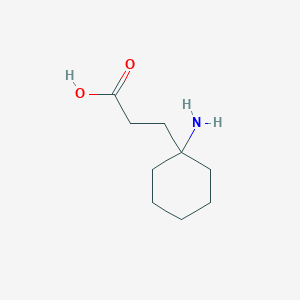
![9-Bromo-5-(methylthio)-2-(p-tolyl)-[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B8642549.png)

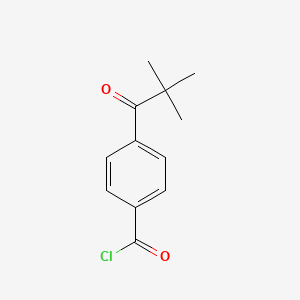
![4-[(E)-1,2-diphenylethenyl]morpholine](/img/structure/B8642576.png)
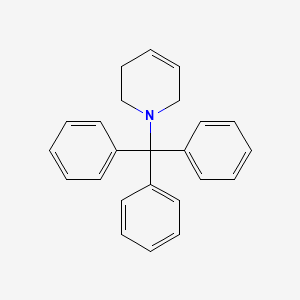
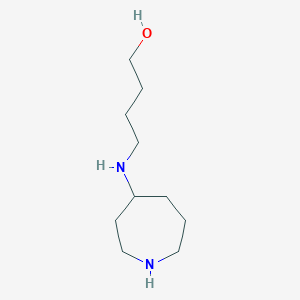
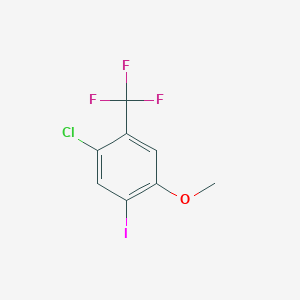
![2-[4-(Cyclohexylmethyl)piperazin-1-yl]quinoline-3-carbaldehyde](/img/structure/B8642592.png)
